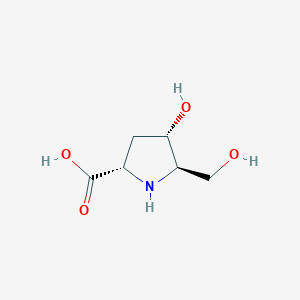
(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative. This compound is notable for its unique structural features, which include a pyrrolidine ring with hydroxyl and hydroxymethyl substituents. Its stereochemistry is defined by the specific spatial arrangement of its atoms, making it an important molecule in stereoselective synthesis and various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine-2-carboxylic acid derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods can provide high yields and purity, making them suitable for large-scale production. Enzymatic methods often use specific enzymes that catalyze the formation of the desired stereoisomer, while fermentation processes may involve genetically engineered microorganisms.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of stereoselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. It can serve as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the molecule plays a crucial role in determining its biological effects, as different enantiomers can have distinct interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4S)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid: Lacks the specific stereochemistry at one of the chiral centers.
(2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid: An enantiomer with opposite stereochemistry.
Proline: A simpler pyrrolidine-based amino acid without the hydroxyl and hydroxymethyl substituents.
Uniqueness
(2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. These features make it a versatile compound in various fields of research and industry, offering distinct advantages in stereoselective synthesis and biological applications.
Propriétés
Formule moléculaire |
C6H11NO4 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-2-4-5(9)1-3(7-4)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4+,5-/m0/s1 |
Clé InChI |
AEWQBAFSXFXHIT-LMVFSUKVSA-N |
SMILES isomérique |
C1[C@@H]([C@H](N[C@@H]1C(=O)O)CO)O |
SMILES canonique |
C1C(C(NC1C(=O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



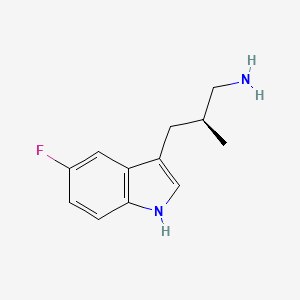
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
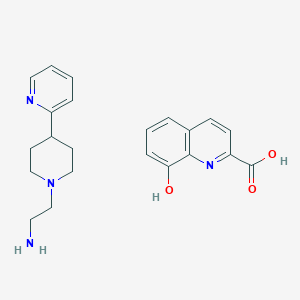
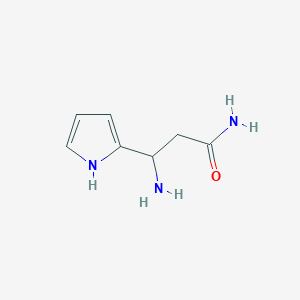
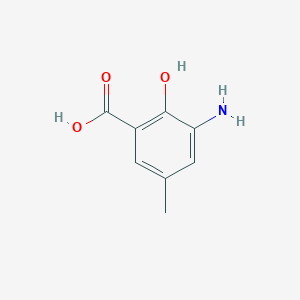
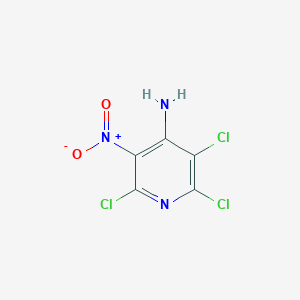
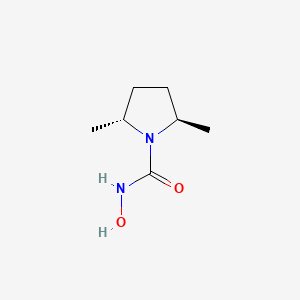
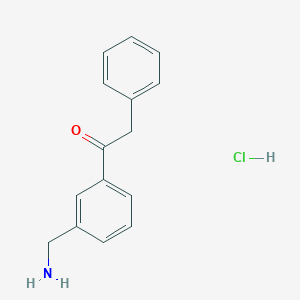
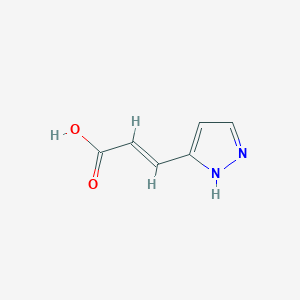
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
![1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B12862265.png)
![2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12862269.png)
